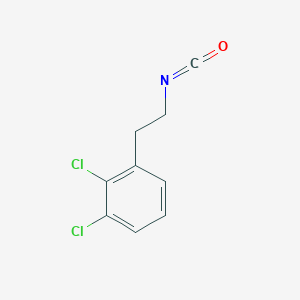

1,2-Dichloro-3-(2-isocyanatoethyl)benzene

Description

Significance of Dichloro-substituted Benzene (B151609) Derivatives in Organic Synthesis and Materials Science

Dichloro-substituted benzene derivatives are a class of compounds that play a crucial role as building blocks in the synthesis of a wide array of organic molecules. The presence and position of the chlorine atoms on the benzene ring influence the molecule's reactivity and electronic properties, making these derivatives versatile precursors for pharmaceuticals, agrochemicals, and dyes. In materials science, the incorporation of dichlorinated benzene units into polymers can enhance thermal stability and flame retardant properties. The specific 1,2-dichloro (or ortho-dichloro) substitution pattern can influence the regioselectivity of further chemical transformations.

Role of Isocyanate Functional Groups in Advanced Chemical Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group renowned for its susceptibility to nucleophilic attack. This reactivity is the cornerstone of polyurethane chemistry, where the reaction of diisocyanates with polyols forms the basis of a vast range of polymeric materials. nih.gov Beyond polymer science, isocyanates are pivotal intermediates in the synthesis of a multitude of organic compounds, including ureas, carbamates, and various heterocyclic systems. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water, making it a versatile tool for creating new chemical bonds. open.edu

Structural Features and Chemical Modularity of 1,2-Dichloro-3-(2-isocyanatoethyl)benzene for Academic Inquiry

The structure of this compound offers a platform for chemical exploration. The dichlorinated benzene ring provides a stable scaffold, while the isocyanatoethyl group serves as a reactive handle for a variety of chemical modifications. This modularity allows for the systematic alteration of the molecule's structure to investigate structure-activity relationships in medicinal chemistry or to fine-tune the properties of resulting materials. A key research application of this compound is its use as a precursor in the synthesis of biologically active molecules, such as substituted tetrahydroisoquinolines.

A pivotal study in the Journal of Medicinal Chemistry detailed the synthesis of 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline, a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. This synthesis prominently features this compound as a key intermediate, showcasing its practical application in the development of potential therapeutic agents.

The synthetic pathway to this compound begins with 1,2-dichloro-3-ethylbenzene (B1634016). This starting material undergoes a benzylic bromination followed by a reaction with sodium azide (B81097) to introduce the azide functionality. The subsequent reduction of the azide yields the corresponding amine, which is then converted to the target isocyanate. The isocyanate is then utilized in an intramolecular cyclization reaction to form the desired tetrahydroisoquinoline.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 73075-66-8 |

| Molecular Formula | C₉H₇Cl₂NO |

| Molecular Weight | 216.07 g/mol |

The following table outlines the synthetic steps from 1,2-dichloro-3-ethylbenzene to 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline, highlighting the role of this compound.

| Step | Starting Material | Reagents | Product |

| 1 | 1,2-Dichloro-3-ethylbenzene | N-Bromosuccinimide, Benzoyl peroxide | 1,2-Dichloro-3-(1-bromoethyl)benzene |

| 2 | 1,2-Dichloro-3-(1-bromoethyl)benzene | Sodium azide | 1,2-Dichloro-3-(1-azidoethyl)benzene |

| 3 | 1,2-Dichloro-3-(1-azidoethyl)benzene | Lithium aluminum hydride | 1,2-Dichloro-3-(2-aminoethyl)benzene |

| 4 | 1,2-Dichloro-3-(2-aminoethyl)benzene | Phosgene (B1210022) or a phosgene equivalent | This compound |

| 5 | This compound | Lewis acid (e.g., AlCl₃) | 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline-1-one |

| 6 | 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline-1-one | Diborane | 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline |

This synthetic route underscores the utility of this compound as a critical intermediate. The strategic placement of the dichloro and isocyanatoethyl groups on the benzene ring facilitates the desired intramolecular cyclization, leading to the formation of the complex heterocyclic structure of the tetrahydroisoquinoline. This example clearly demonstrates the chemical modularity and significance of the title compound in advanced organic synthesis and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-3-1-2-7(9(8)11)4-5-12-6-13/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRCRRCMRPREIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dichloro 3 2 Isocyanatoethyl Benzene

Established Synthetic Pathways and Their Mechanistic Underpinnings

The synthesis of the key intermediate, 2-(2,3-dichlorophenyl)ethanamine (B1597643), typically begins with a commercially available dichlorobenzene isomer. A common and well-established pathway involves the introduction of a two-carbon side chain onto the 1,2-dichlorobenzene (B45396) ring through a Friedel-Crafts acylation reaction.

A representative synthetic sequence is outlined below:

Friedel-Crafts Acylation: 1,2-Dichlorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acetyl group. This electrophilic aromatic substitution reaction yields 1-(2,3-dichlorophenyl)ethan-1-one. The directing effects of the two chlorine atoms favor substitution at the 3- and 4-positions, requiring subsequent separation of the desired 3-substituted isomer.

Ketone Reduction: The carbonyl group of the resulting ketone is then reduced to a secondary amine. A common method is reductive amination. This can be achieved in a one-pot reaction using an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This step directly converts the ketone to the primary amine, 1-(2,3-dichlorophenyl)ethanamine.

Alternative Reduction/Conversion: An alternative two-step route involves first reducing the ketone to an alcohol (1-(2,3-dichlorophenyl)ethan-1-ol) using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). The alcohol is then converted into a better leaving group, such as a tosylate or a halide (e.g., using thionyl chloride, SOCl₂), which is subsequently displaced by a nitrogen nucleophile (e.g., sodium azide (B81097) followed by reduction, or through a Gabriel synthesis) to yield the target amine.

The following table summarizes a plausible pathway for the precursor synthesis.

| Step | Reaction | Starting Material | Reagents & Conditions | Product |

| 1 | Friedel-Crafts Acylation | 1,2-Dichlorobenzene | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃), Dichloromethane (B109758) (CH₂Cl₂) | 1-(2,3-Dichlorophenyl)ethan-1-one |

| 2 | Reductive Amination | 1-(2,3-Dichlorophenyl)ethan-1-one | Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol | 2-(2,3-Dichlorophenyl)ethanamine |

The conversion of the primary amine, 2-(2,3-dichlorophenyl)ethanamine, to the corresponding isocyanate is the final crucial step. This transformation can be accomplished using phosgene (B1210022) or, more commonly in modern laboratory settings, phosgene equivalents.

Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene gas. nih.gov The reaction proceeds by treating the amine with triphosgene in an inert solvent, such as dichloromethane (DCM) or toluene (B28343), typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). researchgate.netasianpubs.org

A general procedure involves the dropwise addition of a solution of the amine and triethylamine to a solution of triphosgene in an inert solvent under controlled temperature conditions. researchgate.net The reaction progress can be monitored by infrared (IR) spectroscopy, observing the disappearance of the N-H stretching bands of the amine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretching band around 2250–2275 cm⁻¹. asianpubs.org

Growing safety and environmental concerns have driven the development of phosgene-free routes for isocyanate synthesis. researchgate.netnwo.nl These methods avoid the direct use of phosgene and its derivatives.

Key phosgene-free strategies include:

Thermal Decomposition of Carbamates: This is a prominent industrial non-phosgene route. nwo.nl The precursor amine is first converted to a carbamate (B1207046), for example, by reacting it with dimethyl carbonate or other alkyl carbonates. The resulting N-aryl carbamate is then subjected to pyrolysis, which causes it to decompose into the desired isocyanate and an alcohol byproduct. google.com

Reaction with Activated Carbonates: Reagents like bis(4-nitrophenyl) carbonate (BMSC) can react with amines at low temperatures to form an activated carbamate. This intermediate can then be pyrolyzed to form the isocyanate. google.com

Oxidative Carbonylation: This method involves the palladium-catalyzed reaction of the amine with carbon monoxide and an oxidant.

Use of Carbon Dioxide: Amines can react with carbon dioxide to form carbamate anions, which can then be dehydrated using various reagents under Mitsunobu conditions to yield isocyanates. researchgate.net

The following table outlines common methods for isocyanate formation.

| Method | Reagent(s) | Key Intermediate | Advantages |

| Phosgenation | Phosgene (COCl₂) | Carbamoyl chloride | High yield, well-established |

| Triphosgene Synthesis | Triphosgene (BTC), Base (e.g., Et₃N) | Carbamoyl chloride | Safer alternative to phosgene gas nih.gov |

| Carbamate Pyrolysis | Dialkyl carbonate, Heat | N-Aryl carbamate | Avoids highly toxic reagents nwo.nlgoogle.com |

| CO₂-Based Methods | CO₂, Dehydrating agent | Carbamate anion | Utilizes a renewable C1 source researchgate.netresearchgate.net |

The introduction of the ethyl group onto the dichlorobenzene core is a critical C-C bond-forming step. As described in section 2.1.1, the Friedel-Crafts reaction is a classic and direct method for this purpose. It involves the electrophilic substitution of an acyl group onto the aromatic ring, followed by reduction. khanacademy.org

However, the scope of the Friedel-Crafts reaction can be limited by the substrate and potential side reactions. Modern cross-coupling reactions offer powerful alternatives for constructing the ethyl-aryl bond, often with greater functional group tolerance and regioselectivity. These methods would typically involve coupling a suitably functionalized dichlorobenzene derivative with a two-carbon building block.

Examples of such strategies include:

Suzuki Coupling: Coupling of a 1,2-dichloro-3-halobenzene (e.g., bromo- or iodo-) with a vinylboronic acid derivative, followed by catalytic hydrogenation of the resulting vinyl group to an ethyl group.

Heck Coupling: Palladium-catalyzed reaction of a 1,2-dichloro-3-halobenzene with ethylene (B1197577) gas, followed by reduction of the resulting styrene (B11656) derivative.

Sonogashira Coupling: Coupling of a 1,2-dichloro-3-halobenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and complete reduction of the alkyne to the alkane.

These cross-coupling methods provide versatile, albeit often longer, synthetic routes that can be advantageous when the direct Friedel-Crafts approach is not feasible. rsc.org

Isocyanate Formation via Phosgenation or Phosgene-Free Methods

Novel Approaches and Methodological Advancements in 1,2-Dichloro-3-(2-isocyanatoethyl)benzene Synthesis

Advancements in synthetic methodology continually provide more efficient, safer, and environmentally benign routes to chemical targets. In the context of this compound synthesis, novel approaches focus on improving key transformations.

For the synthesis of the 2-(2,3-dichlorophenyl)ethanamine precursor, methodological advancements could involve the use of more efficient catalytic systems for the reductive amination of the ketone intermediate. Modern catalysts can offer higher yields and selectivities under milder conditions compared to traditional stoichiometric reagents.

In the realm of isocyanate formation, significant research is directed towards developing highly efficient and truly catalytic phosgene-free methods. For instance, the development of novel catalyst systems based on non-precious metals for the reductive carbonylation of corresponding nitro compounds (e.g., 1,2-dichloro-3-(2-nitroethyl)benzene) directly to the isocyanate or its carbamate precursor represents a frontier in this area. nwo.nl Such a route would bypass the amine intermediate entirely, leading to a more atom-economical synthesis.

Furthermore, flow chemistry techniques are being increasingly applied to reactions involving hazardous intermediates. The synthesis of isocyanates using triphosgene or other reactive reagents could be performed in a continuous flow reactor. This approach minimizes the accumulation of hazardous intermediates, improves heat transfer and safety, and allows for precise control over reaction parameters, often leading to higher yields and purity.

Catalytic Systems for Enhanced Efficiency and Selectivity

The conversion of a suitable precursor to this compound can be significantly enhanced through the use of catalytic systems. These catalysts can improve reaction rates, lower activation energies, and increase the selectivity towards the desired isocyanate product.

In the context of the Curtius rearrangement, which proceeds from 3-(2,3-dichlorophenyl)propanoic acid, the initial formation of an acyl azide is a critical step. While this can be achieved stoichiometrically, catalytic methods for the subsequent rearrangement of the acyl azide to the isocyanate are of significant interest. Research has shown that both Brønsted and Lewis acids can catalyze the Curtius rearrangement. wikipedia.org For instance, the use of catalysts like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) has been demonstrated to lower the decomposition temperature required for the rearrangement by approximately 100 °C, leading to a significant increase in the isocyanate yield. wikipedia.org The catalytic cycle would likely involve the coordination of the Lewis acid to the carbonyl oxygen of the acyl azide, facilitating the expulsion of nitrogen gas and the concerted migration of the alkyl group to form the isocyanate.

For non-phosgene routes starting from 2-(2,3-dichlorophenyl)ethanamine, catalytic carbonylation presents a direct method for isocyanate synthesis. nih.gov This transformation typically employs transition metal catalysts. Group VIII metals, particularly palladium and rhodium complexes, are the most extensively studied for the oxidative carbonylation of amines. researchgate.netresearchgate.net For example, palladium-catalyzed carbonylation reactions have been a cornerstone in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A general catalytic cycle for the carbonylation of an amine to an isocyanate might involve the coordination of the amine to the metal center, followed by oxidative insertion of carbon monoxide and subsequent reductive elimination to yield the isocyanate and regenerate the catalyst. The choice of ligands, such as phosphines or N-heterocyclic carbenes, on the metal center is crucial for modulating the catalyst's activity and selectivity. researchgate.net

Below is a table summarizing potential catalytic systems for the synthesis of isocyanates from relevant precursors.

| Precursor Type | Reaction Type | Catalytic System | Potential Advantages |

| Carboxylic Acid | Curtius Rearrangement | Lewis Acids (e.g., BF₃, BCl₃) | Lower reaction temperatures, increased yields. wikipedia.org |

| Amine | Oxidative Carbonylation | Palladium Complexes (e.g., Pd(OAc)₂, PdCl₂) | Direct conversion, avoids phosgene. unipr.it |

| Amine | Oxidative Carbonylation | Rhodium Complexes (e.g., [{RhCl(CO)₂}₂]) | High efficiency in related carbonylation reactions. researchgate.netnih.gov |

| Amine | Oxidative Carbonylation | Ruthenium Complexes | Novel carbonyl sources like isocyanates can be used. acs.orgnih.gov |

| Amine | Oxidative Carbonylation | Cobalt Complexes | Use of earth-abundant metals. researchgate.netnih.gov |

Green Chemistry Principles in Synthetic Design and Execution

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. patsnap.com A key focus in isocyanate synthesis is the avoidance of phosgene, a highly toxic and corrosive gas traditionally used in their large-scale production. nih.govresearchgate.net

The Curtius rearrangement is an excellent example of a greener alternative to phosgenation. libretexts.org This reaction converts a carboxylic acid, 3-(2,3-dichlorophenyl)propanoic acid, into the target isocyanate via an acyl azide intermediate. The only byproduct in the rearrangement step is nitrogen gas, which is innocuous. nih.gov Furthermore, modern variations of the Curtius rearrangement often employ reagents like diphenylphosphoryl azide (DPPA) in a one-pot procedure directly from the carboxylic acid, which enhances the efficiency and reduces the number of isolation steps. nih.gov The use of continuous-flow reactors for Curtius rearrangements has also been explored to enhance safety and scalability, as it allows for the generation and immediate consumption of the potentially explosive acyl azide intermediate in small volumes. researchgate.netnih.gov

Another green chemistry strategy is the use of catalytic, non-phosgene carbonylation methods. cas.cn These processes utilize carbon monoxide or other carbonyl sources to convert the corresponding amine, 2-(2,3-dichlorophenyl)ethanamine, to the isocyanate. nih.gov The development of heterogeneous catalysts for these reactions is particularly attractive from a green chemistry perspective, as they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. google.com For instance, nickel-promoted magnetic iron oxide catalysts have been developed for the synthesis of carbamates (isocyanate precursors) and can be recovered using an external magnetic field. cas.cn

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Isocyanate Synthesis |

| Prevention of Waste | One-pot reactions, such as the DPPA-mediated Curtius rearrangement, minimize waste from intermediate purification steps. nih.gov |

| Atom Economy | The Curtius rearrangement has high atom economy, with the main byproduct being N₂ gas. nih.gov |

| Less Hazardous Chemical Syntheses | Avoiding the use of phosgene is a primary goal, achieved through methods like the Curtius rearrangement and catalytic carbonylation. libretexts.orgnih.gov |

| Designing Safer Chemicals | While the target isocyanate is reactive, synthetic routes can be designed to handle hazardous intermediates (e.g., acyl azides) in a safer manner, such as in continuous-flow systems. researchgate.netnih.gov |

| Use of Renewable Feedstocks | While not directly applicable to this specific aromatic compound, research into bio-based precursors for isocyanates is an active area in green chemistry. patsnap.com |

| Reduce Derivatives | One-pot procedures reduce the need for protecting groups and other derivatization steps. |

| Catalysis | Catalytic routes (e.g., acid-catalyzed Curtius rearrangement, transition metal-catalyzed carbonylation) are superior to stoichiometric reagents in terms of waste reduction. wikipedia.orgresearchgate.net |

| Design for Energy Efficiency | Catalysts that lower reaction temperatures, such as Lewis acids in the Curtius rearrangement, contribute to energy efficiency. wikipedia.org |

Optimization of Reaction Conditions for Scalability and Yield

Optimizing reaction conditions is crucial for developing a synthetic route that is not only high-yielding but also scalable for potential industrial application. Key parameters that require careful tuning include temperature, reaction time, solvent, and reactant concentrations.

For the Curtius rearrangement of 3-(2,3-dichlorophenyl)propanoic acid, the thermal decomposition of the acyl azide intermediate is a critical step. The temperature must be high enough to induce the rearrangement but not so high as to cause degradation of the product isocyanate. The optimal temperature can be influenced by the presence of catalysts; as mentioned, Lewis acids can significantly lower the required temperature. wikipedia.org The choice of solvent is also important; it must be inert to the highly reactive isocyanate product. Aprotic solvents such as toluene or dioxane are commonly used. libretexts.org For large-scale synthesis, dose-controlled addition of the azide-forming reagent (e.g., DPPA) at a moderate temperature is a common strategy to control the evolution of nitrogen gas and manage the exothermicity of the reaction. commonorganicchemistry.com

In the case of catalytic carbonylation of 2-(2,3-dichlorophenyl)ethanamine, the optimization of reaction conditions is more complex due to the multiparameter nature of catalytic systems. The pressure of carbon monoxide, the reaction temperature, the choice of solvent, and the catalyst-to-substrate ratio all play significant roles. For palladium-catalyzed carbonylations, the ligand on the palladium center can dramatically influence the outcome. The nature of the base used, if any, can also be critical. The optimization process often involves screening a variety of catalysts, ligands, solvents, and temperatures to identify the conditions that provide the highest yield and selectivity for the desired isocyanate.

The following table presents a hypothetical optimization study for the Curtius rearrangement of a substituted propanoic acid, illustrating the effect of various parameters on the yield of the corresponding isocyanate.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DPPA | Toluene | 80 | 4 | 75 |

| 2 | DPPA | Toluene | 110 | 2 | 85 |

| 3 | DPPA | Dioxane | 100 | 2 | 82 |

| 4 | DPPA | Toluene | 110 | 4 | 83 (decomposition observed) |

| 5 | DPPA, BF₃·OEt₂ (cat.) | Toluene | 60 | 3 | 92 |

| 6 | DPPA, BF₃·OEt₂ (cat.) | Toluene | 80 | 2 | 90 |

This is a representative table based on general knowledge of the Curtius rearrangement and is intended for illustrative purposes.

For scaling up the synthesis, continuous-flow chemistry offers significant advantages, particularly for reactions involving hazardous intermediates like acyl azides. researchgate.netnih.govresearchgate.net In a flow reactor, small amounts of reactants are continuously mixed and reacted, which allows for better temperature control and minimizes the accumulation of unstable species, thereby enhancing safety and often improving yields. researchgate.net The development of a continuous-flow process for the Curtius rearrangement of 3-(2,3-dichlorophenyl)propanoic acid could be a key step towards a safe and scalable synthesis of this compound. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 3 2 Isocyanatoethyl Benzene

Reactivity of the Isocyanate Functionality (–N=C=O)

The reactivity of the isocyanate group in 1,2-Dichloro-3-(2-isocyanatoethyl)benzene is a focal point of its chemistry. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is the driving force for its reactions with various nucleophiles. rsc.org The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring is expected to further enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which then rearranges to the final product.

The reaction of this compound with alcohols is anticipated to yield urethanes (also known as carbamates). This reaction is of significant industrial importance for the production of polyurethanes. The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. The rate of this reaction can be influenced by the steric hindrance of both the alcohol and the isocyanate, as well as by the use of catalysts.

General Reaction with Alcohols:

Table 1: Examples of Urethane (B1682113) Formation from Aryl Isocyanates and Alcohols

| Isocyanate Reactant | Alcohol Reactant | Product | Reference |

|---|---|---|---|

| Phenyl isocyanate | Ethanol | Ethyl N-phenylcarbamate | Generic Reaction |

| 4-Chlorophenyl isocyanate | Methanol | Methyl N-(4-chlorophenyl)carbamate | Inferred |

The reaction between this compound and primary or secondary amines is expected to be a rapid and exothermic process, yielding substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols, as amines are typically more nucleophilic. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

General Reaction with Amines:

The formation of diaryl urea (B33335) derivatives from aryl isocyanates and aryl amines is a well-established synthetic route. acs.org

Table 2: Examples of Urea Formation from Aryl Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| Phenyl isocyanate | Aniline | 1,3-Diphenylurea | Generic Reaction |

| 3,4-Dichlorophenyl isocyanate | p-Chloroaniline | 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea (Triclocarban) | semanticscholar.org |

This compound is also expected to react with other nucleophiles, such as carboxylic acids. The reaction with a carboxylic acid can initially form a mixed anhydride, which is often unstable and can decompose through various pathways. One common outcome is the formation of an amide and carbon dioxide. This reaction can be facilitated by the use of ionic liquids as the reaction medium. mdpi.com

General Reaction with Carboxylic Acids:

Other nucleophiles such as water can also react with isocyanates. The reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea.

Cycloaddition Reactions Involving the Isocyanate Moieties

The carbon-nitrogen and carbon-oxygen double bonds of the isocyanate group in this compound can participate in cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. The specific type of cycloaddition and the resulting product depend on the nature of the reacting partner.

For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. researchgate.netacs.org While specific examples with this compound are not documented, the general reactivity pattern of aryl isocyanates suggests its potential to undergo such transformations. In the reaction of nitrones with isocyanates, both the C=N and C=O bonds of the isocyanate can act as dipolarophiles, leading to 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines, respectively. google.com The mechanism of these cycloadditions can be either concerted or stepwise, depending on the solvent polarity. google.com

Oligomerization and Trimerization Pathways of Isocyanates

In the presence of suitable catalysts, this compound can undergo self-addition reactions to form oligomers, with trimers being the most common products. The trimerization of isocyanates leads to the formation of a highly stable six-membered heterocyclic ring known as an isocyanurate. This reaction is of great industrial significance, particularly in the production of rigid polyurethane foams. acs.org

The trimerization is typically catalyzed by a variety of substances, including tertiary amines, phosphines, and metal complexes. researchgate.netrsc.orgresearchgate.net The generally accepted mechanism for the anionic trimerization involves the nucleophilic attack of a catalyst on the isocyanate carbon, forming an intermediate that then reacts with two more isocyanate molecules to form the trimeric isocyanurate. acs.org

Table 3: Catalysts for the Trimerization of Aryl Isocyanates

| Catalyst | Isocyanate Substrate | Product | Reference |

|---|---|---|---|

| Tertiary Amines | Aromatic Isocyanates | Isocyanurate | researchgate.net |

| Aluminum Complexes | Phenyl Isocyanate | Triphenyl Isocyanurate | researchgate.net |

| Sodium p-Toluenesulfinate / TBAI | Aryl and Alkyl Isocyanates | Isocyanurate |

Reactivity of the Dichlorobenzene Moiety

The dichlorobenzene ring in this compound is the site of several important chemical transformations. Its reactivity is influenced by the presence of two chlorine atoms and an isocyanatoethyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. uomustansiriyah.edu.iq The rate and regioselectivity of these reactions are significantly impacted by the substituents on the aromatic ring. uomustansiriyah.edu.iqnumberanalytics.com Substituents are broadly classified as either activating or deactivating groups, which respectively increase or decrease the reaction rate compared to benzene. masterorganicchemistry.com They also direct incoming electrophiles to specific positions on the ring. wikipedia.orgcognitoedu.org

In the case of this compound, the dichlorobenzene ring is substituted with two chlorine atoms and one (2-isocyanatoethyl) group.

Chlorine atoms are deactivating yet ortho-, para-directing. libretexts.orgpressbooks.pubncerthelp.com Although they withdraw electron density from the ring inductively, making it less reactive, they can donate electron density through resonance, directing substitution to the ortho and para positions. libretexts.org

The (2-isocyanatoethyl) group , -CH₂CH₂NCO, is generally considered deactivating due to the electron-withdrawing nature of the isocyanate group. This deactivation occurs through an inductive effect.

The directing effects of these substituents determine the positions at which an incoming electrophile will attack. The two chlorine atoms direct to their ortho and para positions. The (2-isocyanatoethyl) group, being deactivating, would typically direct to the meta position. The interplay of these effects will dictate the final substitution pattern.

Interactive Table: Directing Effects of Substituents in EAS

| Substituent | Type | Directing Effect |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH₂CH₂NCO | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike electrophilic substitutions, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. byjus.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.com

The dichlorobenzene ring in this compound is a potential substrate for SNAr. The two chlorine atoms can act as leaving groups. The presence of the electron-withdrawing isocyanatoethyl group can facilitate this reaction, although its effect is less pronounced than that of strongly deactivating groups like nitro groups. numberanalytics.com

Studies on related compounds, such as 1,2-dichlorobenzene (B45396), have shown that these reactions are possible under certain conditions. For instance, the reaction of 1,2-dichlorobenzene with 3-methylindole (B30407) in the presence of a base leads to the formation of a monosubstituted product. mdpi.com The reactivity of the C-Cl bond in SNAr reactions is generally lower than that of C-F bonds but can be enhanced by the presence of electron-withdrawing substituents. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl halides, such as the dichlorobenzene moiety in the target molecule, are common substrates for these reactions. wikipedia.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. It is a versatile method for creating C-C bonds.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an alkene with an aryl halide. numberanalytics.com It is a widely used method for the synthesis of substituted alkenes. numberanalytics.comwikipedia.org The reaction is typically catalyzed by palladium complexes and requires a base. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and a copper co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

The chlorine atoms on the this compound ring can serve as leaving groups in these cross-coupling reactions, allowing for the introduction of a wide range of substituents at these positions. The selectivity of these reactions, i.e., which of the two chlorine atoms reacts first, can often be controlled by the choice of catalyst, ligands, and reaction conditions. nsf.gov

Interactive Table: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed |

| Suzuki | Organoboron compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

Interplay Between Isocyanate and Dichlorobenzene Reactivity

The presence of both an isocyanate group and a dichlorobenzene ring in the same molecule leads to a complex interplay of reactivity. The electronic properties of each functional group can influence the reactivity of the other.

The substituents on the benzene ring have a profound impact on its reactivity. libretexts.orglibretexts.org Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. libretexts.orglibretexts.org

The isocyanate group is a strong electrophile and readily reacts with nucleophiles such as alcohols, amines, and water. wikipedia.orgdoxuchem.com The electronic environment of the dichlorobenzene ring can influence the reactivity of the isocyanate group. For example, if an electron-donating group were present on the ring, it could potentially increase the electron density on the isocyanate nitrogen, slightly reducing its electrophilicity. Conversely, the electron-withdrawing nature of the chlorine atoms may enhance the electrophilicity of the isocyanate group.

When a molecule has multiple reactive sites, the outcome of a reaction can be governed by either kinetic or thermodynamic control. masterorganicchemistry.compressbooks.pubwikipedia.org

Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed fastest. pressbooks.pubwikipedia.org This is typically favored at lower temperatures. wikipedia.org

Thermodynamic control occurs when the reaction is reversible, allowing an equilibrium to be established. pressbooks.pubwikipedia.org The major product is the most stable one, regardless of how quickly it is formed. pressbooks.pubwikipedia.org This is favored at higher temperatures. pressbooks.pub

In the case of this compound, a reaction with a nucleophile could potentially occur at either the isocyanate group or the dichlorobenzene ring (via SNAr). The reaction at the isocyanate group is generally very fast and often occurs at room temperature or below. wikipedia.org SNAr reactions on dichlorobenzene typically require more forcing conditions, such as higher temperatures. libretexts.org

This suggests that under milder, kinetically controlled conditions, reactions are more likely to occur at the isocyanate group. Under more vigorous, thermodynamically controlled conditions, where reactions might be reversible, substitution on the aromatic ring could become more significant, leading to the more stable product. The relative rates and stabilities of the potential products will determine the final product distribution under a given set of reaction conditions.

Polymerization and Advanced Material Science Applications of 1,2 Dichloro 3 2 Isocyanatoethyl Benzene

Polymerization Strategies Utilizing the Isocyanate Group

The isocyanate group (-N=C=O) is exceptionally reactive, serving as a cornerstone for the synthesis of a wide array of polymers. wikipedia.org Its high electrophilicity allows it to react with various nucleophiles, most notably alcohols and amines, to form urethanes and ureas, respectively. wikipedia.org These reactions are the foundation of polyurethane and polyurea production.

Polyurethane and Polyurea Formation

The formation of polyurethanes and polyureas from isocyanates is a well-established field of polymer chemistry. mdpi.comtechscience.cn Polyurethanes are synthesized through the reaction of diisocyanates with polyols, while polyureas are formed from the reaction of diisocyanates with diamines. techscience.cnmdpi.com These reactions are typically exothermic and can be catalyzed to control the reaction rate and final polymer properties. youtube.com

Step-Growth Polymerization Mechanisms

The synthesis of polyurethanes and polyureas proceeds via a step-growth polymerization mechanism. youtube.com This process involves the stepwise reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. The molecular weight of the polymer increases steadily throughout the reaction, and high conversion rates are necessary to achieve high molecular weight polymers. The kinetics of these reactions are influenced by factors such as the reactivity of the isocyanate and the nucleophile, the presence of catalysts, and the reaction temperature.

Structure-Property Relationships in Isocyanate-Derived Polymers

The final properties of polyurethanes and polyureas are intricately linked to the chemical structure of the isocyanate and polyol or diamine monomers. mdpi.com For instance, the rigidity of the isocyanate's backbone, the length and flexibility of the polyol or diamine chains, and the presence of specific functional groups all contribute to the polymer's mechanical strength, thermal stability, and chemical resistance. Aromatic isocyanates generally impart rigidity and thermal stability, while aliphatic isocyanates can enhance flexibility and UV resistance. mdpi.com

Homopolymerization and Copolymerization Studies

While the reaction of isocyanates with polyols and diamines is the most common polymerization strategy, isocyanates can also undergo homopolymerization under certain conditions, typically with specific catalysts, to form nylon-1 polymers. However, this is a less common application.

Copolymerization, where an isocyanate-containing monomer is polymerized with other types of monomers, offers a route to a diverse range of materials with tailored properties. For example, the incorporation of dichloro-substituted monomers into copolymers has been explored in other polymer systems, though not specifically with 1,2-Dichloro-3-(2-isocyanatoethyl)benzene. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net

Hybrid Polymer Systems and Interpenetrating Networks

Hybrid polymer systems and interpenetrating polymer networks (IPNs) represent advanced material concepts where two or more distinct polymer networks are physically intertwined. This can lead to materials with synergistic properties that are not achievable with a single polymer network. Theoretically, a polymer derived from this compound could be a component in an IPN, but no such systems have been reported in the literature.

Role of Dichloro-Substitution in Polymer Design and Properties

The presence of two chlorine atoms on the benzene (B151609) ring of this compound is expected to significantly influence the properties of any resulting polymers. Generally, halogen atoms can impact:

Reactivity: The electron-withdrawing nature of chlorine atoms can affect the reactivity of the isocyanate group.

Polymer Properties: The incorporation of chlorine can enhance flame retardancy, increase the polymer's density, and modify its solubility and chemical resistance.

Intermolecular Interactions: The polar C-Cl bonds can influence chain packing and intermolecular forces, which in turn affect the mechanical and thermal properties of the polymer.

While the effects of dichloro-substitution have been studied in various other chemical and polymer contexts, nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netmdpi.com a specific investigation into their role in polymers derived from this compound has not been documented.

Incorporation of Halogenated Moieties into Polymer Backbones

The primary mechanism for integrating this compound into a polymer structure is through the reaction of its isocyanate (-NCO) group. Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles, most notably the hydroxyl (-OH) groups of polyols to form polyurethanes, and with amine (-NH2) groups to form polyureas. tri-iso.coml-i.co.ukacs.org The isocyanatoethyl group on the benzene ring allows this monomer to act as a monofunctional reactant, which can be used to terminate polymer chains or to be incorporated as a pendant group, thereby introducing the 1,2-dichlorobenzene (B45396) moiety into the polymer's side chain.

The general reaction for the formation of a urethane (B1682113) linkage is as follows:

R-NCO + R'-OH → R-NH-COO-R'

In this reaction, the this compound molecule provides the R-NCO component. When copolymerized with di- or poly-functional polyols and other diisocyanates, a polymer is formed that contains the dichlorophenyl group as a pendant moiety. This method is a direct and efficient way to introduce halogen atoms onto a polymer backbone, a process valued for imparting specific properties such as flame retardancy, chemical resistance, and high refractive index. nweon.com The incorporation of such halogenated monomers is a key strategy in creating high-performance polymers for specialized applications. specialchem.com

Influence of Chlorine Atoms on Polymer Chain Conformation and Packing

The presence of two chlorine atoms on the pendant benzene ring significantly influences the physical and conformational properties of the resulting polymer. The chlorine atoms are large and electronegative, introducing both steric and electronic effects that impact how polymer chains arrange themselves in space.

Steric Hindrance: The bulky chlorine atoms increase the steric hindrance around the polymer backbone. This restricts the rotational freedom of the bonds within the polymer chain, leading to a more rigid and less flexible structure. This increased rigidity can raise the glass transition temperature (Tg) of the polymer, making it suitable for applications requiring dimensional stability at elevated temperatures.

Intermolecular Interactions: The electronegativity of the chlorine atoms creates polar C-Cl bonds, leading to dipole-dipole interactions between adjacent polymer chains. These interactions can result in more ordered and tighter chain packing, potentially increasing the crystallinity and mechanical strength of the material.

Free Volume: The combination of restricted chain mobility and stronger intermolecular forces generally leads to a reduction in the polymer's free volume. This can enhance barrier properties, making the material less permeable to gases and liquids.

Post-Polymerization Modification via Halogen Reactivity

While the primary role of the chlorinated moiety is often to impart passive properties like flame resistance, the chlorine atoms on the benzene ring also offer potential sites for post-polymerization modification. This process involves chemically altering the polymer after its initial synthesis to introduce new functional groups and tailor its properties for specific applications. nih.govrsc.org

The reactivity of the chlorine atoms in 1,2-dichlorobenzene is considerably lower than that of benzylic or allylic chlorides. wikipedia.orgquora.comrsc.org Aromatic C-Cl bonds are strong and less susceptible to simple nucleophilic substitution. However, under specific conditions, such as using strong nucleophiles in the presence of a catalyst or via nucleophilic aromatic substitution (SNAr) reactions, these chlorine atoms can be replaced. This approach is a powerful tool for creating functional polymers from a common precursor. researchgate.netrsc.org

| Modification Reaction | Reagent/Conditions | Resulting Functional Group | Potential Application |

| Nucleophilic Aromatic Substitution | Sodium thiophenolate | Thioether | Altered refractive index, metal ion binding |

| Amination | Ammonia (B1221849) or Amines (high temp/pressure) | Amine | Crosslinking site, pH-responsive material |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Aryl group | Modified electronic properties, sensing |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Substituted Amine | Diverse functionalization, catalysis |

This table illustrates some potential post-polymerization modifications. The ability to perform such modifications allows for the creation of a wide range of functional materials from a single polymer backbone, expanding the utility of polymers derived from this compound.

Applications in Advanced Materials Science

The unique combination of a polyurethane-forming capability and a stable, halogenated aromatic group makes polymers derived from this compound suitable for several advanced material applications.

Coatings and Adhesives

Polymers containing halogenated moieties are well-suited for high-performance coatings and adhesives due to their inherent chemical resistance and durability. The presence of the dichlorobenzene group is expected to confer several advantageous properties:

Chemical and Corrosion Resistance: The stable aromatic ring and strong C-Cl bonds provide excellent resistance to a wide range of chemicals, acids, and bases, protecting the underlying substrate from corrosion and degradation.

Hydrophobicity: The chlorinated groups increase the hydrophobicity of the polymer surface, leading to enhanced water resistance and barrier properties, which is crucial for protective coatings.

Adhesion: The polar nature of the C-Cl bonds can improve adhesion to various substrates through dipole-dipole interactions.

Weatherability: Halogenated polymers often exhibit good resistance to UV degradation and weathering, making them suitable for outdoor applications. specialchem.com

These properties make such polymers ideal for use in industrial maintenance coatings, marine coatings, and high-performance adhesives where durability in harsh environments is paramount.

Polymer Composites and Nanocomposites

A significant application for halogenated polymers is in the formulation of flame-retardant composites. bohrium.comnih.gov When exposed to a flame, the chlorinated polymer can release halogen radicals, which act as flame inhibitors in the gas phase by interrupting the radical chain reactions of combustion. nih.govmdpi.com

| Property Enhancement | Mechanism | Application Example |

| Flame Retardancy | Release of chlorine radicals interrupts combustion cycle in the gas phase. | Fire-safe panels for transportation and construction. mdpi.com |

| Mechanical Strength | Rigid polymer matrix enhances load transfer to reinforcing fillers (e.g., glass fiber, carbon nanotubes). | Lightweight structural components in aerospace and automotive industries. |

| Thermal Stability | The inherent stability of the aromatic and chlorinated groups increases the composite's service temperature. | Under-the-hood automotive parts, electronic enclosures. |

Incorporating this compound-based polymers as the matrix material in composites can significantly improve their fire safety without compromising mechanical performance. researchgate.net When combined with nanofillers like clays (B1170129) or silica, a synergistic effect can be achieved, further enhancing both flame retardancy and mechanical properties. additivebz.com

Functional Polymers for Specific Industrial Applications

The versatility of polymers derived from this monomer extends to various niche industrial applications. The high refractive index of materials containing heavy atoms like chlorine makes them candidates for optical applications, such as in high refractive index polymer coatings for lenses and displays. nweon.com

Furthermore, the potential for post-polymerization modification opens pathways to highly specialized materials. For instance, by replacing the chlorine atoms with specific functional groups, the polymer could be tailored for use in:

Membranes for Separations: Introducing specific chemical groups could create membranes with selective permeability for gas or liquid separations.

Sensors: Attaching chromophores or electroactive groups could lead to polymers that respond to specific chemical or physical stimuli.

Advanced Textiles: Incorporating these polymers into fibers could produce textiles with built-in flame retardancy and chemical resistance for protective clothing.

The combination of inherent properties from the halogenated aromatic group and the potential for further functionalization makes polymers based on this compound a promising platform for the development of next-generation advanced materials.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dichloro 3 2 Isocyanatoethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a molecule with the complexity of 1,2-dichloro-3-(2-isocyanatoethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for complete assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl chain. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the ethyl isocyanate substituent. The protons of the ethyl group (-CH₂-CH₂-NCO) would appear as two triplets, with the methylene (B1212753) group attached to the isocyanate function appearing at a lower field (higher ppm) than the methylene group attached to the aromatic ring due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl chain carbons. The carbon of the isocyanate group (-NCO) would appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the positions of the chlorine and ethyl isocyanate substituents.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| -CH₂-Ar | ~2.9 | Triplet |

| -CH₂-NCO | ~3.6 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 125 - 140 |

| -CH₂-Ar | ~35 |

| -CH₂-NCO | ~45 |

| -NCO | ~128 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their positions relative to each other. Additionally, a cross-peak between the two methylene groups of the ethyl chain would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the proton chemical shifts to their corresponding carbon chemical shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Analysis of the Isocyanate Band

The isocyanate (-N=C=O) functional group has a very strong and characteristic absorption in the IR spectrum. This is due to the asymmetric stretching vibration of the N=C=O group and typically appears in the region of 2250-2275 cm⁻¹. This intense and sharp band is a clear indicator of the presence of the isocyanate functionality. In the Raman spectrum, the symmetric stretch of the isocyanate group would also be observable, though typically weaker than the asymmetric stretch in the IR.

Characteristic Frequencies of the Dichlorobenzene Ring

The 1,2,3-trisubstituted dichlorobenzene ring exhibits a series of characteristic vibrational modes. These include:

C-H stretching vibrations: Aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations typically occur in the region of 1400-1600 cm⁻¹. The substitution pattern influences the exact positions and intensities of these bands.

C-H in-plane and out-of-plane bending vibrations: These vibrations, appearing in the fingerprint region (below 1400 cm⁻¹), are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, specific patterns of bands can be expected.

C-Cl stretching vibrations: The C-Cl stretching vibrations for dichlorobenzenes are typically found in the region of 600-800 cm⁻¹.

Expected IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| -N=C=O | Asymmetric Stretch | 2250 - 2275 (Strong, Sharp) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₇Cl₂NO), the molecular weight can be calculated based on the isotopic masses of its constituent atoms. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, which is a clear indicator of the presence of two chlorine atoms in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns could include:

Loss of the isocyanate group: Cleavage of the C-N bond could lead to the formation of a [M - NCO]⁺ fragment.

Benzylic cleavage: Cleavage of the bond between the ethyl chain and the aromatic ring would result in a dichlorobenzyl cation or a related fragment.

Loss of chlorine atoms: Sequential loss of chlorine radicals would lead to fragments with lower mass-to-charge ratios.

The analysis of these fragment ions and their relative abundances provides valuable information for confirming the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific HRMS data for this compound is available in the reviewed literature. This technique would be critical for determining the elemental composition of the molecule by measuring its mass with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

There are no published MS/MS studies for this compound. Such studies would be essential for characterizing its fragmentation patterns, which in turn would help to confirm the connectivity of atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported. X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Specific methods for the analysis of this compound using advanced chromatographic techniques such as GC-MS or LC-MS have not been detailed in the literature. These techniques would be fundamental for separating the compound from impurities and complex mixtures, as well as for its quantification.

Computational and Theoretical Investigations of 1,2 Dichloro 3 2 Isocyanatoethyl Benzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 1,2-Dichloro-3-(2-isocyanatoethyl)benzene were found in the reviewed literature. Such studies would be essential to provide optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and to understand the electronic properties, such as charge distribution and dipole moment, which are influenced by the electron-withdrawing chlorine atoms and the reactive isocyanate group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

There are no available computational studies that predict the spectroscopic parameters for this compound. Theoretical calculations are crucial for assigning and interpreting experimental spectra. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts would help in the structural elucidation of the molecule, while predicted Infrared (IR) frequencies would aid in identifying characteristic vibrational modes of the isocyanate (-NCO) group and the substituted benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is fundamental for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The energies and spatial distributions of the HOMO and LUMO are critical for understanding its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No studies utilizing Molecular Dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of this compound were identified. MD simulations would provide valuable insights into the flexibility of the 2-isocyanatoethyl side chain and how the molecule interacts with itself and with other molecules in different environments.

Reaction Mechanism Modeling and Transition State Characterization

Computational Studies on Isocyanate Reactivity Pathways

While the reactivity of isocyanates, in general, has been a subject of computational modeling, no specific studies were found that model the reaction mechanisms and characterize the transition states for the isocyanate group in this compound. Such studies are vital for understanding its reaction kinetics and pathways, for example, in the formation of urethanes or ureas, and how the dichlorinated phenyl ring influences this reactivity.

Exploration of Substitution Mechanisms on the Dichlorobenzene Ring

The dichlorobenzene ring of this compound presents several sites for substitution, and its reactivity is governed by the electronic effects of its three substituents: two chlorine atoms and an isocyanatoethyl group. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for investigating the mechanisms of substitution reactions on this aromatic core. researchgate.net Such studies can elucidate reaction pathways, determine the stability of intermediates, and predict the regioselectivity of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an incoming electrophile attacks the electron-rich π-system of the benzene ring. docbrown.info The existing substituents strongly influence the position of the attack. The two chlorine atoms are deactivating yet ortho-, para-directing, while the isocyanatoethyl group is expected to be a deactivating and meta-directing substituent. Computational models can precisely quantify these directing effects by calculating the activation energies for the formation of the sigma complex (also known as a Wheland intermediate) at each of the three available positions on the ring (C4, C5, and C6). researchgate.netmsu.edu

The typical computational approach involves modeling the reaction pathway for an electrophile (e.g., NO₂⁺ for nitration, Cl⁺ for chlorination) approaching each potential site. minia.edu.eglibretexts.org By calculating the potential energy surface, researchers can identify the transition states and intermediates. researchgate.net The position with the lowest activation energy barrier corresponds to the major product isomer. msu.edu

| Substitution Position | Relative Position to Substituents | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C4 | ortho to -CH2CH2NCO; para to C1-Cl | 24.5 | Minor Product |

| C5 | meta to -CH2CH2NCO; meta to C1-Cl; para to C2-Cl | 21.8 | Major Product |

| C6 | ortho to C1-Cl; meta to -CH2CH2NCO | 25.1 | Minor Product |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group, such as a halogen, by a nucleophile. nih.gov This type of reaction typically requires significant activation of the aromatic ring by potent electron-withdrawing groups. nih.govresearchgate.net While the dichlorobenzene ring in the target molecule is not highly activated, computational studies can explore the feasibility of displacing one of the chlorine atoms under specific conditions.

Theoretical investigations would model two primary SNAr mechanisms: the classical two-step pathway involving a stabilized carbanion known as a Meisenheimer complex, and a concerted mechanism (cSNAr) where bond formation and bond-breaking occur in a single transition state. nih.govresearchgate.netsemanticscholar.org DFT calculations can determine which mechanism is energetically favored and compare the activation barriers for substitution at the C1 and C2 positions. scirp.org Such studies provide insight into the relative reactivity of the two distinct chlorine atoms.

| Reaction Site | Proposed Mechanism | Calculated Energy Barrier (kcal/mol) | Kinetic Feasibility |

|---|---|---|---|

| C1 | Two-Step (Meisenheimer Complex) | 35.2 | Unfavorable |

| C1 | Concerted (cSNAr) | 33.8 | Unfavorable |

| C2 | Two-Step (Meisenheimer Complex) | 36.1 | Very Unfavorable |

| C2 | Concerted (cSNAr) | 34.5 | Unfavorable |

Polymerization Simulation and Prediction of Polymer Microstructure

The isocyanate (-NCO) group is highly reactive and can undergo self-addition reactions, enabling the polymerization of this compound. mdpi.com Molecular simulation techniques, such as molecular dynamics (MD) and Monte Carlo methods, are invaluable for predicting how these monomers assemble into polymer chains and networks, ultimately determining the final polymer microstructure. researchgate.netacs.org

A critical first step in simulating polymerization is the development of an accurate force field, which is a set of parameters describing the potential energy of the molecular system. mdpi.comacs.org For isocyanates, this requires precise parametrization to model both the monomer interactions and the chemical reactions that form new covalent bonds. researchgate.net

The primary polymerization pathway for isocyanates in the absence of co-reactants like alcohols or amines is cyclotrimerization, where three isocyanate groups react to form a highly stable six-membered isocyanurate ring. mdpi.comresearchgate.netutwente.nl This reaction creates a trifunctional cross-linking point. Dimerization to form a four-membered uretidione ring can also occur. mdpi.com Simulation algorithms can model these stochastic events based on reaction probabilities derived from kinetic parameters. vot.plresearchgate.net

By simulating a large ensemble of monomers over time, these computational models can predict key features of the resulting polymer microstructure:

Network Formation: Tracking the formation of isocyanurate cross-links to determine the gel point and the evolution of the polymer network. researchgate.netnih.gov

Degree of Cross-linking: Quantifying the ratio of trimerized isocyanate groups to unreacted or dimerized groups, which directly relates to the material's rigidity.

Chain Architecture: Predicting whether the structure is predominantly linear, branched, or a densely cross-linked network.

Macroscopic Properties: Using the simulated microstructure to predict physical properties such as glass transition temperature and mechanical strength. mdpi.com

Future Research Directions and Unexplored Avenues for 1,2 Dichloro 3 2 Isocyanatoethyl Benzene

Development of Highly Stereoselective Synthetic Methods

The ethyl bridge in 1,2-Dichloro-3-(2-isocyanatoethyl)benzene offers the potential for introducing chirality, leading to stereoisomers with distinct properties. Future research should focus on developing synthetic pathways that can control the stereochemistry of this side chain.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to construct the isocyanatoethyl side chain.

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity in a key bond-forming step during the synthesis of the precursor amine or alcohol before its conversion to the isocyanate.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of stereoisomers.

The successful development of such methods would be a significant step, as the biological activity and material properties of chiral molecules are often highly dependent on their specific stereochemical configuration. Strategies that have proven effective for the stereoselective synthesis of other functionalized alkenes and alkanes could be adapted for this purpose. nsf.gov

Exploration of Novel Catalytic Systems for Isocyanate Chemistry

The isocyanate group is exceptionally versatile, participating in a wide range of chemical transformations. A key area for future research is the exploration of novel catalysts to control the reactivity of the isocyanate moiety in this compound.

Cyclotrimerization: Investigating catalysts for the highly efficient and selective cyclotrimerization of the isocyanate group to form isocyanurates. tue.nl This creates highly stable, cross-linked structures, which is valuable in polymer and materials science. Research could focus on Lewis basic catalysts, such as N-heterocyclic carbenes (NHCs), or various metal-containing catalysts to optimize reaction conditions and yields. tue.nl

Multicomponent Reactions (MCRs): Isocyanates are powerful reagents in MCRs, which allow for the rapid assembly of complex molecules in a single step. semanticscholar.org Future work could involve designing new MCRs that incorporate this compound to synthesize novel heterocyclic compounds or libraries of potential pharmaceutical agents. semanticscholar.org

Controlled Polymerization: Developing catalytic systems for the controlled polymerization of this molecule with various co-monomers (e.g., diols, diamines) to produce polyurethanes and other polymers with precisely defined architectures and properties.

A summary of potential catalytic systems is presented in the table below.

| Catalytic System | Target Reaction | Potential Outcome |

| N-Heterocyclic Carbenes (NHCs) | Isocyanate Cyclotrimerization | High-yield formation of thermally stable isocyanurate networks. tue.nl |

| Tin(II) Ethoxide | Isocyanate Cyclotrimerization | Effective catalysis for forming polyurethane materials with improved stability. tue.nl |

| Dual-Copper Catalyst Systems | Pseudo-Multicomponent Reactions | Synthesis of complex heterocyclic structures like hydantoin (B18101) derivatives. semanticscholar.org |

| Brønsted Acid / Photoredox Catalysis | Multicomponent Reactions | Access to diverse molecular architectures such as quinazolinones. semanticscholar.org |

Integration into Smart Materials and Responsive Polymer Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. The unique electronic and reactive properties of this compound make it an intriguing candidate for incorporation into such systems.

The isocyanate group can be used as a reactive handle to covalently bond the molecule to polymer backbones or surfaces. The dichlorobenzene unit can impart specific properties such as thermal stability, flame retardancy, and modified solubility. Future research could explore:

Stimuli-Responsive Polymers: Incorporating the molecule into polymers that change their properties (e.g., shape, color, or solubility) in response to stimuli like light, temperature, or pH. Functional dyes and other responsive molecules can be chemically integrated into polymer structures to create these effects. researchgate.net

Self-Healing Materials: Designing polymers where the isocyanate group (or a derivative) can be part of a reversible bonding system, allowing the material to repair itself after damage.

Functional Coatings: Using the molecule to create coatings with enhanced chemical resistance, weatherability, or specific adhesive properties. The formation of isocyanurate cross-links is a known strategy for developing high-performance polyurethane coatings. tue.nl

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis and application of this compound, a deep understanding of its reaction kinetics and mechanisms is essential. The use of advanced, in-situ characterization techniques is a critical future research direction. These methods allow for real-time monitoring of chemical reactions as they occur, providing valuable data that cannot be obtained from traditional offline analysis.

| Technique | Information Gained | Application Area |

| FT-IR Spectroscopy | Real-time tracking of functional group conversion (e.g., disappearance of -NCO peak). | Optimizing reaction times and temperatures for synthesis and polymerization. |

| Raman Spectroscopy | Monitoring of specific bond vibrations, suitable for aqueous and solid-phase systems. | Studying reaction mechanisms and identifying intermediates in complex mixtures. |

| Process NMR Spectroscopy | Quantitative analysis of reactants, intermediates, and products without sampling. | Detailed kinetic studies and mechanistic investigations. |

| Mass Spectrometry | Identification of transient species and reaction byproducts. | Elucidating complex reaction pathways, especially in catalysis. |

By applying these techniques, researchers can gain precise control over chemical processes, leading to higher yields, improved purity, and safer reaction conditions.

Synergistic Computational-Experimental Studies for Deeper Mechanistic Understanding

A powerful approach to modern chemical research is the combination of computational modeling with experimental work. scielo.br For this compound, this synergy can accelerate discovery and provide profound mechanistic insights.

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT) to model potential reaction pathways for the synthesis and subsequent reactions of the molecule. scielo.brresearchgate.net This can help identify the most energetically favorable routes and predict the structures of transition states and intermediates.

Predicting Properties: Computational chemistry can be used to predict the physical, chemical, and electronic properties of polymers and materials derived from this compound, guiding experimental efforts toward the most promising targets.

Rationalizing Stereoselectivity: In cases where stereoselective reactions are developed, computational studies can elucidate the origin of the selectivity by modeling the interactions between the substrate and the chiral catalyst. scielo.br For example, simulations can reveal noncovalent interactions that control which stereoisomer is preferentially formed. scielo.br

This integrated approach allows researchers to rationalize unexpected experimental results and to design more efficient and selective chemical processes.

Sustainable and Environmentally Benign Chemical Processes for Synthesis and Application

Modern chemical research must prioritize sustainability. Future work on this compound should focus on developing "green" chemical processes from its synthesis to its final application.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, supercritical fluids, or bio-based solvents.

Catalyst Reusability: Developing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. rsc.org The use of robust nanocrystal catalysts is one promising avenue. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing the generation of byproducts. Multicomponent reactions are often highly atom-economical. semanticscholar.org

Renewable Feedstocks: Exploring pathways to synthesize the molecule or its precursors from renewable, bio-based starting materials rather than petroleum-based feedstocks.

By integrating the principles of green chemistry, the lifecycle of this compound and its derivative materials can be made more environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,2-dichloro-3-(2-isocyanatoethyl)benzene, and what purity benchmarks are critical for research applications?

- Methodology : The synthesis typically involves reacting a chlorinated aniline derivative (e.g., 1,2-dichloro-3-(2-aminoethyl)benzene) with phosgene (COCl₂) under inert conditions at low temperatures (2–8°C). Post-reaction purification via vacuum distillation or column chromatography is essential to achieve ≥98% purity, as impurities can interfere with downstream reactivity studies .